N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea
Overview
Description
N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea is a complex organic compound belonging to the class of benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea typically involves multiple steps, starting with the formation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea has been studied for its antimicrobial and antiviral properties. It shows promise in combating various pathogens and may be used in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development in treating chronic diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea exerts its effects involves interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the application and the specific biological system.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole derivatives: Compounds containing triazole rings are structurally related and often possess similar properties.
Uniqueness: N-phenyl-N'-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-(4-sulfanylidene-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5S3/c22-14(17-10-6-2-1-3-7-10)18-13-19-15(23)21-11-8-4-5-9-12(11)24-16(21)20-13/h1-9H,(H2,17,18,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANQQPHFVSDEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC(=S)N3C4=CC=CC=C4SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.